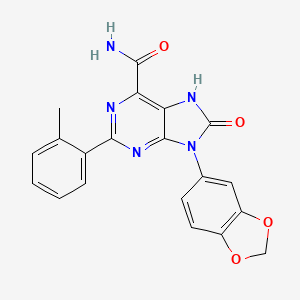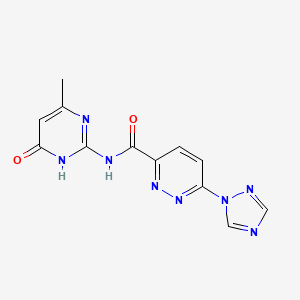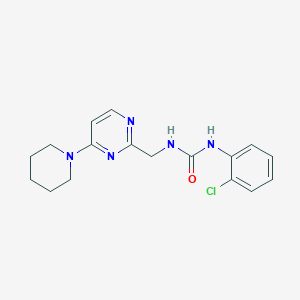
9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a chemical entity that appears to be structurally related to purine derivatives. While the provided papers do not directly discuss this compound, they do provide insight into the chemical space around purine derivatives and their biological activities. For instance, the first paper discusses a series of 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine and their ability to bind to the benzodiazepine receptor in rat brain tissue . The second paper describes the synthesis and biological evaluation of N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives, which are inhibitors of xanthine oxidase and tyrosinase . These studies suggest that purine derivatives can be potent biological agents with a variety of activities depending on their specific substitutions.
Synthesis Analysis
The synthesis of purine derivatives can involve various chemical reactions, as indicated by the papers. For example, the first paper mentions the synthesis of 8-substituted analogues of a purine derivative through unspecified methods . The second paper details a Claisen-Schmidt condensation reaction used to synthesize carbazole-acryloyl-phenyl-benzamide/amide derivatives . Although the exact synthesis route for 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is not provided, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions to accommodate the unique substituents of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological activity. The first paper indicates that specific substitutions on the purine ring, such as an 8-bromo substituent and a m-formamido group, can significantly enhance binding to the benzodiazepine receptor . The second paper's molecular docking study provides insight into the binding modes of the synthesized compounds with xanthine oxidase, suggesting that the spatial arrangement of substituents around the purine core is crucial for enzyme inhibition . These findings imply that the molecular structure of 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide would also play a key role in its potential biological activities.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives can be influenced by the nature of their substituents. The first paper does not provide detailed information on the chemical reactions of the synthesized compounds . However, the second paper's synthesis of carbazole-acryloyl-phenyl-benzamide/amide derivatives involves a Claisen-Schmidt condensation, which is a reaction between an aldehyde and an amide to form a conjugated enone . This suggests that the purine derivative may also undergo similar condensation reactions, depending on the functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are not explicitly discussed in the provided papers. However, it can be inferred that properties such as solubility, melting point, and stability would be influenced by the specific substituents and the overall molecular architecture. For example, the presence of a benzodioxol group in the compound of interest could affect its lipophilicity and, consequently, its ability to cross biological membranes . The papers suggest that the biological activities of purine derivatives are closely related to their chemical properties, which would also be true for 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of purine derivatives, including those structurally related to 9-(1,3-Benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, have been extensively studied. These derivatives exhibit promising biological activities due to their sophisticated chemical structure. For instance, the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides demonstrates the potential of purine derivatives in biological applications. The synthesized molecules underwent rigorous characterization, including IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, to ensure their purity and to understand their structure-activity relationships (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anti-inflammatory Activities
Novel synthetic routes have led to the creation of purine derivatives with enhanced antimicrobial and anti-inflammatory properties. For example, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown promising results as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and exhibited significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of purine derivatives in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Properties
Research on 9-alkyl-6-substituted-purines has unveiled a new class of potent anticonvulsant agents. Compounds with a benzyl substituent at the 9-position demonstrated significant activity against maximal electroshock-induced seizures in rats, opening new avenues for the treatment of seizures and potentially other neurological disorders (Kelley et al., 1988).
Novel Synthetic Approaches and Biological Evaluation
The exploration of synthetic routes to nucleoside analogs of N-substituted 1,3-thiazolidines showcases the versatility of purine derivatives in synthesizing nucleoside analogs with potential therapeutic applications. These studies emphasize the importance of structural modifications in enhancing biological activity and developing new therapeutic agents (Iwakawa, Pinto, & Szarek, 1978).
Propiedades
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-10-4-2-3-5-12(10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-6-7-13-14(8-11)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEDUHKAAJIQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)

![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)
![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)


![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)
